molecular formula C20H17NO6 B2720279 (Z)-methyl 4-((6-((dimethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858766-46-8

(Z)-methyl 4-((6-((dimethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Katalognummer: B2720279
CAS-Nummer: 858766-46-8
Molekulargewicht: 367.357
InChI-Schlüssel: HXHVMXNSLCFBPD-YVLHZVERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Methyl 4-((6-((dimethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a benzofuran-derived compound featuring a dimethylcarbamoyloxy substituent at the 6-position of the benzofuran ring and a methyl benzoate ester at the 4-position of the phenyl group. The Z-configuration of the exocyclic double bond between the benzofuran and benzoate moieties confers distinct stereoelectronic properties, influencing its reactivity, stability, and biological interactions.

Eigenschaften

IUPAC Name

methyl 4-[(Z)-[6-(dimethylcarbamoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-21(2)20(24)26-14-8-9-15-16(11-14)27-17(18(15)22)10-12-4-6-13(7-5-12)19(23)25-3/h4-11H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHVMXNSLCFBPD-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-methyl 4-((6-((dimethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antioxidative effects, supported by experimental data and case studies.

Chemical Structure

The compound features a complex structure that includes a benzofuran moiety, a dimethylcarbamoyl group, and a benzoate ester. This unique arrangement is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that (Z)-methyl 4-((6-((dimethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibits significant antitumor properties. In vitro assays using various cancer cell lines showed that the compound inhibits cell proliferation effectively. The MTT assay indicated a dose-dependent reduction in cell viability across different tumor types, with IC50 values suggesting potent activity against breast and prostate cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
PC3 (Prostate)15.0Inhibition of tubulin polymerization
HeLa (Cervical)10.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reveal its effectiveness, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus500Bactericidal
Escherichia coli750Bacteriostatic
Pseudomonas aeruginosa1000Bacteriostatic

The mechanism of action appears to involve disruption of cell wall synthesis, leading to bacterial lysis.

Antioxidative Activity

In addition to its antimicrobial and antitumor properties, the compound has demonstrated antioxidative effects. It scavenges free radicals effectively, as evidenced by DPPH radical scavenging assays, where it exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid.

Case Studies

  • Antitumor Efficacy in Vivo : A study conducted on mice bearing tumor xenografts showed that administration of the compound significantly reduced tumor size compared to controls. Histological analyses revealed increased apoptosis within tumor tissues.
  • Synergistic Effects : A combination study with standard chemotherapeutics indicated that (Z)-methyl 4-((6-((dimethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate enhances the efficacy of doxorubicin in breast cancer models, suggesting potential for combination therapy.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Target Compound
  • Core structure : Benzofuran ring with a 3-keto group and Z-configuration exocyclic double bond.
  • Substituents :
    • 6-position: Dimethylcarbamoyloxy group (polar, bulky).
    • 4-position: Methyl benzoate ester (moderate lipophilicity).
Comparative Compounds:

Methyl 4-[(Z)-{6-[(2,6-Dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate ()

  • Core structure : Similar benzofuran backbone with Z-configuration.
  • Substituents :

  • 6-position: 2,6-Dichlorobenzyloxy group (lipophilic, electron-withdrawing).
  • 4-position: Methyl benzoate ester.
    • Key difference : Replacement of dimethylcarbamoyloxy with dichlorobenzyloxy alters polarity and steric hindrance.

I-6230, I-6232, I-6273 ()

  • Core structure : Ethyl benzoate esters with pyridazine or isoxazole heterocycles.
  • Substituents :

  • Phenethylamino or phenethylthio groups linked to heterocycles (e.g., pyridazine, methylpyridazine). Key difference: Heterocyclic nitrogen/oxygen atoms vs.

Triazine-Based Methyl Benzoates (e.g., Metsulfuron Methyl Ester; )

  • Core structure : 1,3,5-Triazine ring linked to sulfonylurea and methyl benzoate.
  • Substituents : Methoxy or methyl groups on triazine.
  • Key difference : Sulfonylurea bridge and triazine confer herbicidal activity via acetolactate synthase inhibition.

Physicochemical Properties

Property Target Compound Dichlorobenzyl Analog () Pyridazine/Isoxazole Esters () Triazine Esters ()
LogP (estimated) Moderate (~2.5–3.5) High (~4.0–4.5) Moderate (~2.0–3.0) Low (~1.5–2.5)
Solubility Low in water, moderate in DMSO Very low in water Moderate in polar solvents High in polar solvents
Stability Stable under neutral conditions Susceptible to hydrolytic cleavage pH-sensitive (amine/ester hydrolysis) Light-sensitive
  • Rationale :
    • The dichlorobenzyl analog () exhibits higher lipophilicity due to chlorine atoms, reducing aqueous solubility.
    • Pyridazine/isoxazole esters () have lower logP than the target compound due to nitrogen’s polarity.
    • Triazine-based esters () are more hydrophilic, aligning with their herbicidal applications requiring systemic mobility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.